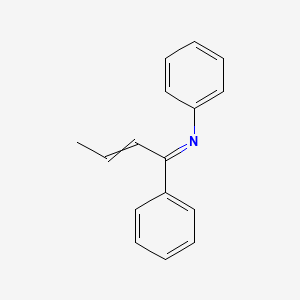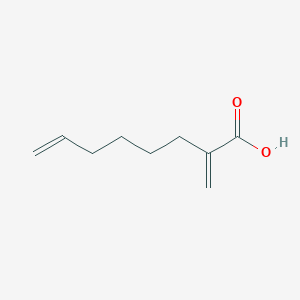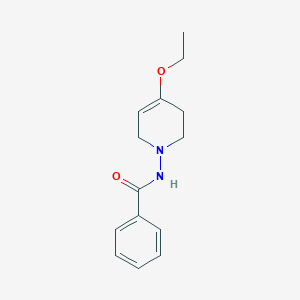
5-(2-Bromoethyl)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)-2,2’-bithiophene: is an organic compound that belongs to the class of bithiophenes. Bithiophenes are compounds containing two thiophene rings, which are sulfur-containing heterocycles. The presence of a bromoethyl group at the 5-position of the bithiophene structure makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-2,2’-bithiophene typically involves the bromination of 2,2’-bithiophene followed by the introduction of an ethyl group. One common method is the electrophilic aromatic substitution reaction, where 2,2’-bithiophene is treated with bromine to introduce the bromo group. This is followed by a reaction with ethyl bromide under basic conditions to form the desired compound .
Industrial Production Methods: Industrial production of 5-(2-Bromoethyl)-2,2’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Bromoethyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with different functional groups replacing the bromo group.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Ethyl-substituted bithiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(2-Bromoethyl)-2,2’-bithiophene is used as a building block in organic synthesis. It is particularly valuable in the synthesis of conjugated polymers and organic semiconductors, which are essential in the development of electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: In biological research, derivatives of 5-(2-Bromoethyl)-2,2’-bithiophene are explored for their potential as bioactive molecules. They can be used in the design of enzyme inhibitors or as probes for studying biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and specialty coatings. Its unique electronic properties make it suitable for applications in flexible electronics and sensors.
Wirkmechanismus
The mechanism of action of 5-(2-Bromoethyl)-2,2’-bithiophene depends on its application. In organic electronics, the compound’s conjugated structure allows for efficient charge transport, which is crucial for the performance of electronic devices. The bromoethyl group can participate in further functionalization, enabling the tuning of electronic properties.
Molecular Targets and Pathways: In biological systems, the compound may interact with specific enzymes or receptors, depending on its functionalization. The thiophene rings can engage in π-π interactions with aromatic residues in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene: Lacks the bromoethyl group, making it less reactive for certain applications.
5-Bromo-2,2’-bithiophene: Similar structure but without the ethyl group, affecting its solubility and reactivity.
5-(2-Chloroethyl)-2,2’-bithiophene: Similar but with a chloro group instead of a bromo group, which can influence its reactivity and applications.
Uniqueness: 5-(2-Bromoethyl)-2,2’-bithiophene is unique due to the presence of both the bromo and ethyl groups, which provide versatility in chemical reactions and functionalization. This makes it a valuable compound for a wide range of applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
162691-89-6 |
|---|---|
Molekularformel |
C10H9BrS2 |
Molekulargewicht |
273.2 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C10H9BrS2/c11-6-5-8-3-4-10(13-8)9-2-1-7-12-9/h1-4,7H,5-6H2 |
InChI-Schlüssel |
XVJUNQFRXUJHOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
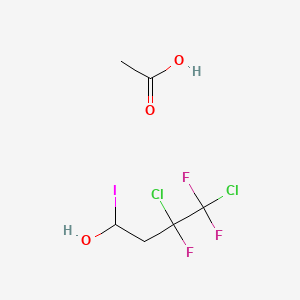
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)
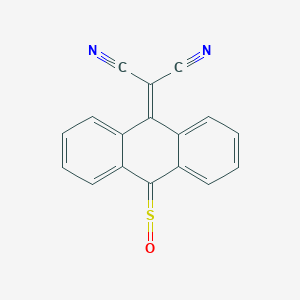

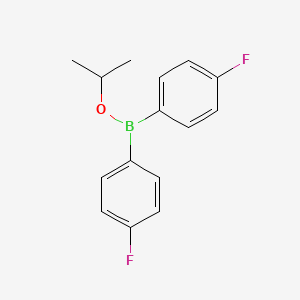
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
